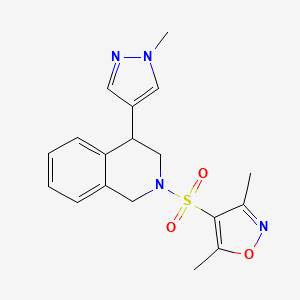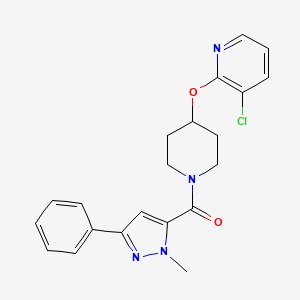
(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound under analysis, "(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone," is a complex organic molecule that appears to be related to the family of compounds that include piperidine rings and methanone functional groups. Although the specific compound is not directly described in the provided papers, the papers do offer insights into similar compounds that can help infer some of the properties and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves substitution reactions, as seen in the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, where a substitution reaction was used to introduce a 2,5-Dichloro-benzenesulfonyl group into the molecule . This suggests that the synthesis of the compound may also involve similar substitution reactions, possibly involving chloropyridinyl and phenylpyrazolyl groups.
Molecular Structure Analysis
The molecular structure of related compounds shows that piperidine rings can adopt different conformations, such as the chair conformation observed in the crystal structure of the compound studied in paper . The dihedral angles between the benzene ring and the piperidine rings in the adduct compound from paper are significant as they indicate the spatial arrangement of the rings, which can affect the compound's reactivity and interactions.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the presence of various functional groups and their spatial arrangement. The presence of hydrogen bonds, as seen in the adduct compound with intermolecular O—H⋯O hydrogen bonds , suggests that the compound may also engage in hydrogen bonding, which can affect its solubility and interaction with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be deduced from their structural features and intermolecular interactions. For instance, the presence of intermolecular hydrogen bonds can lead to the formation of chains in the crystal structure, which can influence the compound's melting point and solubility . The thermal properties of these compounds, as seen in paper , show stability over a range of temperatures, which could be indicative of the thermal stability of the compound . The electronic properties, such as the HOMO-LUMO energy gap, provide insights into the compound's reactivity and potential applications in materials science .
Scientific Research Applications
Molecular Structure and Synthesis
Isomorphous Structures and Chlorine-Methyl Exchange Rule : The compounds (Swamy et al., 2013) and (Sivakumar et al., 2021) discuss isomorphous structures related to pyrazole derivatives, highlighting the chlorine-methyl exchange rule and the importance of molecular disorder in the analysis of these structures.
Synthesis of Pyrazoline Derivatives : Research by (Kumar et al., 2012) and (Ravula et al., 2016) demonstrates the synthesis of pyrazoline derivatives, including methods like microwave-assisted synthesis, which can be more efficient and environmentally friendly.
Molecular Docking Studies : The studies by (Katariya et al., 2021) and (Panneerselvam et al., 2022) involve molecular docking studies of related compounds, exploring their potential interactions with biological targets, which is crucial for drug design.
Biological Activities
Antimicrobial and Anticancer Properties : Papers like (Hafez et al., 2016) and (Cetin et al., 2021) demonstrate the antimicrobial and anticancer activities of pyrazole derivatives. These compounds are often screened for their potential effectiveness against various pathogens and cancer cell lines.
Insecticidal and Antifungal Activities : Studies by (Ding et al., 2019) and (Swarnkar et al., 2014) explore the insecticidal and antifungal properties of certain pyrazole derivatives, indicating their potential use in agriculture and pharmaceuticals.
properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-25-19(14-18(24-25)15-6-3-2-4-7-15)21(27)26-12-9-16(10-13-26)28-20-17(22)8-5-11-23-20/h2-8,11,14,16H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCIYHBCXUGKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

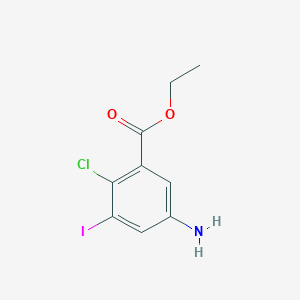
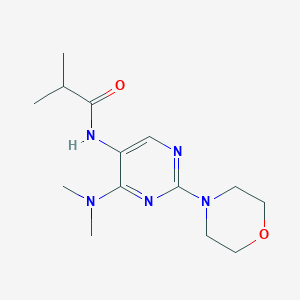
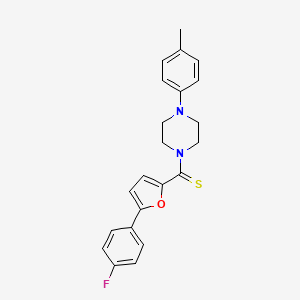
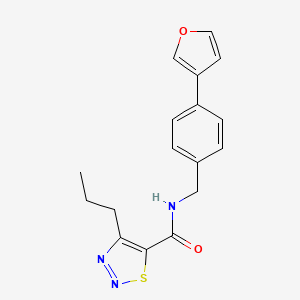
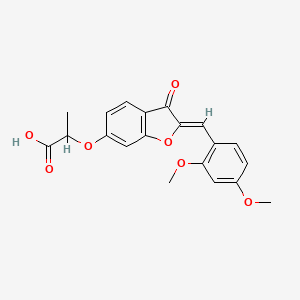

![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2501325.png)
![N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2501328.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2501333.png)
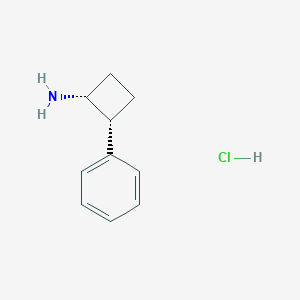
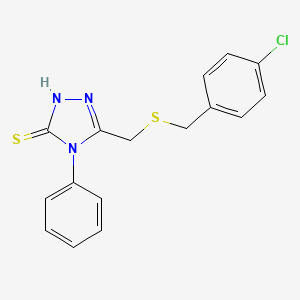
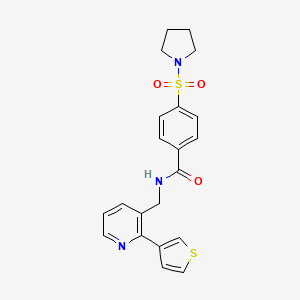
![3-[4-Amino-3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2501339.png)
